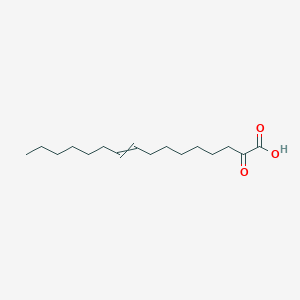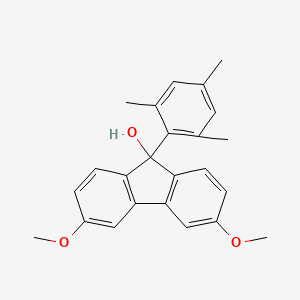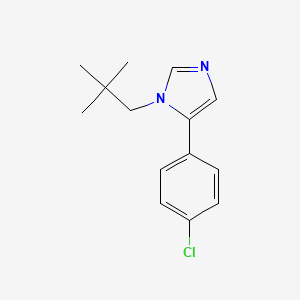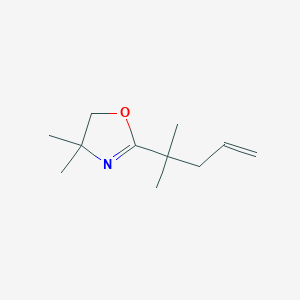
4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound It features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-methylpent-4-en-2-yl)-1,3-dioxolane
- 4,4-Dimethyl-2-(1-phenylbut-3-en-1-yl)-4,5-dihydrooxazole
- 2-(But-3-en-1-yl)-1-methyl-1H-benzo[d]imidazole
Uniqueness
4,4-Dimethyl-2-(2-methylpent-4-en-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of reactions and interact with various molecular targets sets it apart from similar compounds.
Propiedades
Número CAS |
118265-17-1 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(2-methylpent-4-en-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C11H19NO/c1-6-7-10(2,3)9-12-11(4,5)8-13-9/h6H,1,7-8H2,2-5H3 |
Clave InChI |
NRVKEDJMCKLORJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C(C)(C)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



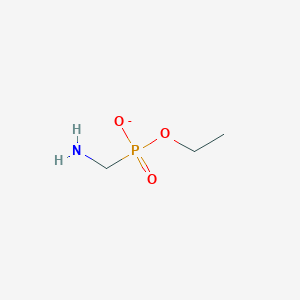
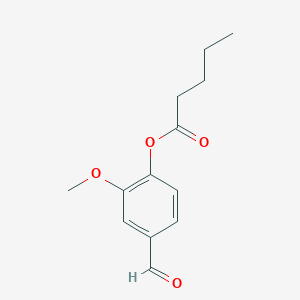
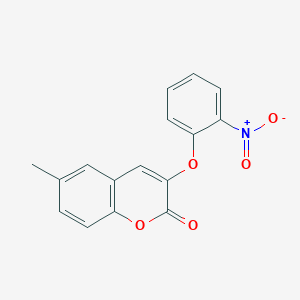

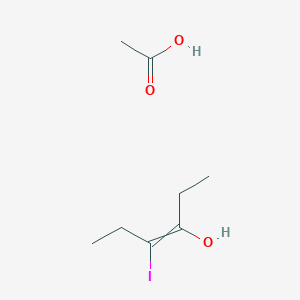
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
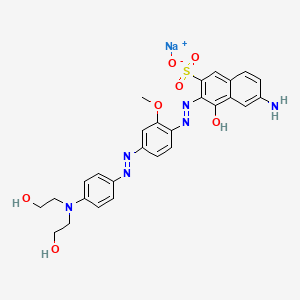

![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
